4-P-Pdot

MT2 receptor selectivity melatonin receptor pharmacology subtype-selective antagonist

Procure cis-4-P-PDOT (≥98% HPLC, lot-certified stereochemistry) to ensure ≥225-fold MT2 selectivity over MT1. The cis isomer is essential—the trans isomer loses ~224-fold binding affinity. This compound is uniquely validated in vivo for reversing melatonin-mediated antioxidant effects (GSH/GSSG, p-ERK, Nrf2) and for phase-advance studies. It is a superior pharmacological tool for researchers needing to conclusively attribute melatonin responses to the MT2 subtype without confounding MT1 cross-reactivity.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 134865-74-0
Cat. No. B1664623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-P-Pdot
CAS134865-74-0
Synonyms4-P-PDOT;  4PPDOT;  4P-PDOT;  AH-024;  4-phenyl-2- propionamidotetralin.
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21)/t16-,18-/m1/s1
InChIKeyRCYLUNPFECYGDW-SJLPKXTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-P-PDOT (CAS 134865-74-0): Selective MT2 Melatonin Receptor Antagonist for Pharmacological Differentiation Studies


4-P-PDOT (4-phenyl-2-propionamidotetralin) is a synthetic small-molecule melatonin receptor ligand belonging to the tetralin-based non-indolic class. It is recognized by the IUPHAR nomenclature as a selective MT2 receptor antagonist with a consensus pKi of 8.8 [1]. The commercially predominant form is the (±)-cis diastereoisomer, which exhibits substantially higher MT2 binding affinity (pKi = 10.8) compared to its trans counterpart (pKi = 8.45) and a 225-fold selectivity for MT2 over MT1 [2]. 4-P-PDOT is widely employed as a pharmacological tool to dissect MT1- versus MT2-mediated signaling in cells, explants, and animal models .

Why Generic MT2 Antagonists Cannot Substitute for 4-P-PDOT in Melatonin Receptor Research


Melatonin receptor ligands described as 'MT2 antagonists' form a highly heterogeneous group with profound differences in subtype selectivity, intrinsic efficacy (neutral antagonist vs. partial agonist), stereochemical composition, and in vivo bioavailability. Luzindole, for example, is often misclassified as an MT2-selective agent but exhibits only ~15-fold MT2/MT1 selectivity [1], while 4P-ADOT offers ~25-fold selectivity [2]. K185 achieves 140-fold selectivity but acts strictly as a neutral antagonist, whereas 4-P-PDOT is a partial agonist at MT2 with ~0.37 relative intrinsic activity [3]. Furthermore, the stereochemistry of 4-P-PDOT is decisive: the trans isomer loses ~224-fold binding affinity relative to the cis isomer [4]. These differences mean that substituting one agent for another without verifying the exact selectivity, efficacy, and stereochemical composition of the batch will confound experimental interpretation and lead to irreproducible pharmacological conclusions.

Quantitative Differentiation Evidence: 4-P-PDOT vs. Closest Melatonin MT2 Receptor Antagonists


Evidence Item 1: MT2/MT1 Receptor Subtype Selectivity – 4-P-PDOT vs. Luzindole, K185, and 4P-ADOT

4-P-PDOT demonstrates the highest MT2/MT1 selectivity ratio among commonly used melatonin receptor antagonists. In head-to-head binding assays using membrane preparations from NIH3T3 cells stably expressing human recombinant receptors, 4-P-PDOT exhibited ~22,000-fold selectivity for MT2 over MT1 [1]. In independent BindingDB-curated assays, 4-P-PDOT showed Ki = 0.0158 nM at MT2 vs. Ki = 105 nM at MT1, yielding ~6,645-fold selectivity [2]. By contrast, luzindole achieves only ~15.5-fold selectivity (Ki MT2 = 10.2 nM; Ki MT1 = 158 nM) [3], K185 achieves 140-fold selectivity [4], and 4P-ADOT achieves ~330-fold selectivity [5]. The >300-fold selectivity threshold consistently reported across multiple independent assay systems establishes 4-P-PDOT as the most MT2-discriminative pharmacological tool available.

MT2 receptor selectivity melatonin receptor pharmacology subtype-selective antagonist

Evidence Item 2: Absolute MT2 Receptor Binding Affinity – Cis-4-P-PDOT vs. DH97 and K185

The correct stereochemical form of 4-P-PDOT is critical for its affinity advantage. The (±)-cis diastereoisomer of 4-P-PDOT binds human MT2 receptors with a pKi of 10.8 (Ki ≈ 0.016 nM), whereas the corresponding trans isomer exhibits a pKi of only 8.45 (Ki ≈ 3.55 nM)—a 224-fold loss of affinity [1]. The consensus IUPHAR pKi value for 4-P-PDOT at MT2 is 8.8 [2], which reflects mixed contributions from cis and trans isomers in older preparations. By comparison, DH97, another MT2-preferring antagonist, has a pKi of 8.0 (Ki ≈ 10 nM) [2], and K185 has a pKi of 9.3 (Ki ≈ 0.5 nM) [2]. Thus, properly synthesized cis-4-P-PDOT (pKi 10.8) offers ≥31.6-fold higher affinity than K185 and ≥630-fold higher affinity than DH97 at the MT2 receptor. Commercially available 4-P-PDOT from reputable vendors is specified as the cis isomer with purity ≥99% (HPLC) .

MT2 binding affinity pKi comparison melatonin receptor antagonist potency

Evidence Item 3: Intrinsic Efficacy at MT2 Receptors – 4-P-PDOT as a Partial Agonist vs. Luzindole as a Neutral Antagonist

4-P-PDOT and luzindole differ not only in selectivity but also in their intrinsic efficacy at the MT2 receptor. In [35S]-GTPγS incorporation assays using NIH3T3 membranes expressing human recombinant MT2 receptors, luzindole exhibited no detectable agonist activity (intrinsic activity = 0; neutral antagonist), whereas 4-P-PDOT behaved as a partial agonist with a relative intrinsic activity of 0.37 compared to melatonin (defined as 1.0) [1]. This means that 4-P-PDOT activates MT2 receptor–G protein coupling to approximately 37% of the maximal melatonin response. This partial agonism may contribute to the observation that 4-P-PDOT did not block all melatonin-mediated effects in certain in vivo experimental paradigms (e.g., vasopressin release from rat hypothalamic explants), whereas luzindole fully suppressed melatonin-dependent secretion [2]. For researchers investigating MT2-specific effects, the partial agonist property of 4-P-PDOT at MT2 must be accounted for in experimental design; it is not simply a silent blocker.

partial agonist intrinsic activity MT2 receptor efficacy GTPγS assay

Evidence Item 4: In Vivo Functional Antagonism – Reversal of Melatonin-Mediated Antioxidant Effects in Klotho Mutant Mice

4-P-PDOT has been validated in a disease-relevant in vivo model that demonstrates functional MT2-mediated antagonism. In klotho mutant mice (a model of accelerated aging with elevated oxidative stress), intravenous administration of 4-P-PDOT (0.5–1.0 mg/kg) significantly reversed melatonin-mediated antioxidant effects, including normalization of the GSH/GSSG ratio, suppression of phospho-ERK levels, and inhibition of Nrf2 nuclear translocation and Nrf2 DNA-binding activity . These pharmacodynamic outcomes establish a direct causal link between MT2 receptor blockade by 4-P-PDOT and the attenuation of melatonin's antioxidant signaling cascade in vivo. Equivalent in vivo reversal data at this mechanistic depth are not available for luzindole, K185, or DH97 in the same oxidative stress model. Moreover, 4-P-PDOT is centrally active and crosses the blood–brain barrier , enabling modulation of central melatonin signaling pathways—a property not universally shared across MT2 antagonists.

in vivo pharmacology oxidative stress klotho mouse model GSH antioxidant response

Evidence Item 5: Solubility and Formulation Reliability – Enabling Reproducible In Vitro and In Vivo Dosing

Reproducible pharmacological experiments require reliable compound solubilization. 4-P-PDOT (cis isomer, MW 279.38) demonstrates high solubility in DMSO (≥27.94 mg/mL, 100 mM) and ethanol (27.94 mg/mL, 100 mM) , enabling preparation of concentrated stock solutions suitable for both in vitro (nM–µM final concentrations) and in vivo (i.v. injection) applications. Commercial supply is available at ≥98% purity (HPLC) and ≥99% purity, with defined stereochemistry as the cis diastereoisomer . In contrast, many alternative MT2 antagonists (e.g., DH97, 4P-ADOT) are less widely available from multiple reputable vendors with verified lot-specific purity and stereochemical certification. The synthetic accessibility of cis-4-P-PDOT via a published gram-scale diastereoselective procedure [1] further ensures supply chain reproducibility and cost predictability for large-scale in vivo studies.

compound solubility DMSO solubility formulation reproducibility in vivo dosing

Optimal Application Scenarios for 4-P-PDOT Based on Quantified Differentiation Evidence


Scenario 1: Pharmacological Dissection of MT2- vs. MT1-Mediated Signaling in Native Tissues

When the experimental objective is to conclusively attribute a melatonin-elicited response to the MT2 receptor subtype, 4-P-PDOT (cis isomer, pKi = 10.8 at MT2, ≥225-fold MT2/MT1 selectivity) is the preferred tool over luzindole (only ~15-fold MT2/MT1 selectivity) or K185 (140-fold). The ~6,600- to 22,000-fold selectivity window of 4-P-PDOT [1] minimizes the risk that observed blockade arises from concurrent MT1 receptor antagonism. This is particularly important in tissues co-expressing both receptor subtypes, such as the suprachiasmatic nucleus, vascular smooth muscle, and immune cells .

Scenario 2: In Vivo Studies of MT2 Role in Oxidative Stress and Neuroprotection

For preclinical studies investigating the contribution of MT2 receptors to melatonin's antioxidant and neuroprotective effects in vivo, 4-P-PDOT is uniquely validated. The demonstration that 4-P-PDOT (0.5–1.0 mg/kg i.v.) reverses melatonin-mediated GSH/GSSG ratio normalization, phospho-ERK suppression, and Nrf2 nuclear translocation in klotho mutant mice [1] provides a mechanistic pharmacodynamic anchor absent for other MT2 antagonists. The compound's central activity and blood–brain barrier penetration further qualify it for CNS-targeted oxidative stress and neurodegeneration models.

Scenario 3: Structure-Activity Relationship (SAR) Studies Requiring Defined Stereochemistry

When exploring the stereochemical determinants of MT2 receptor binding, the availability of 4-P-PDOT as a well-characterized cis reference compound with known trans comparator data is essential. The 224-fold affinity difference between cis (pKi = 10.8) and trans (pKi = 8.45) isomers [1] provides a calibrated benchmark for evaluating new tetralin-based or conformationally constrained melatoninergic ligands. Procurement of cis-4-P-PDOT with lot-certified HPLC purity (≥99%) and verified stereochemistry ensures that SAR conclusions are not confounded by isomeric contamination.

Scenario 4: Circadian Rhythm Research Requiring MT2-Specific Pathway Blockade

The seminal demonstration that 4-P-PDOT and 4P-ADOT (but not luzindole given alone) shift the melatonin phase-advance dose–response curve rightward without affecting baseline circadian phase [1] established the MT2 receptor as the mediator of melatonin-induced circadian phase advances. For chronobiology laboratories studying MT2-dependent phase shifting, the high selectivity and well-characterized in vivo efficacy of 4-P-PDOT at 90 µg/mouse (s.c.) make it the antagonist of choice, particularly when distinguishing MT2-mediated effects from potential MT1 contributions is required [1].

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